

Comparative Crystallographic Data of N,N'-Disubstituted Thioureas

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Compound of Interest

Compound Name: *1-Butyl-2-thiourea*

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The molecular structure and crystal packing of N,N'-disubstituted thioureas are significantly influenced by the nature of the substituents on the nitrogen atoms. These substituents dictate the formation of intra- and intermolecular hydrogen bonds, which in turn govern the overall supramolecular architecture.^[1] Below is a comparison of key crystallographic parameters for three representative compounds: N,N'-diethylthiourea, N,N'-diphenylthiourea, and N,N'-bis[2-(dimethylamino)phenyl]thiourea.

Parameter	N,N'-Diethylthiourea	N,N'-Diphenylthiourea	N,N'-bis[2-(dimethylamino)phenyl]thiourea (Compound 1) [1] [2]
Chemical Formula	C5H12N2S [3]	C13H12N2S [4]	C17H22N4S [2]
Molecular Weight	132.23 g/mol [3]	228.31 g/mol [4]	314.45 g/mol
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	Pca2 ₁	P2 ₁ /n
Unit Cell Dimensions			
a (Å)	8.253(2)	13.041(3)	9.778(1)
b (Å)	9.001(2)	5.668(1)	16.038(2)
c (Å)	10.743(2)	16.084(3)	11.021(1)
α (°)	90	90	90
β (°)	108.79(3)	90	99.53(1)
γ (°)	90	90	90
Volume (Å ³)	755.3(3)	1189.5(4)	1704.5(3)
Z	4	4	4
Density (calculated) (g/cm ³)	1.162	1.274	1.225
Key Bond Lengths (Å)			
C=S	1.688(2)	1.677(3)	1.693(2)
C-N1	1.341(3)	1.357(4)	1.355(2)
C-N2	1.334(3)	1.348(4)	1.365(2)
**Key Bond Angles (°)			
**			
N1-C-N2	117.1(2)	116.1(3)	116.3(1)

N1-C-S	121.8(2)	122.2(2)	122.3(1)
N2-C-S	121.1(2)	121.7(2)	121.4(1)
Hydrogen Bonding	Intermolecular N-H···S	Intermolecular N-H···S	Intramolecular N-H···N and Intermolecular N-H···S ^{[1][2]}

Note: The crystallographic data for N,N'-diethylthiourea and N,N'-diphenylthiourea are sourced from publicly available databases and may have been determined under different experimental conditions. The data for Compound 1 is from a specific research publication.^{[1][2]}

Experimental Protocols

The determination of the crystal structure of N,N'-disubstituted thioureas involves a series of steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

N,N'-disubstituted thioureas can be synthesized through various methods. A common approach involves the reaction of an isothiocyanate with a primary or secondary amine.^[5] For instance, N,N'-bis[2-(dialkylamino)phenyl]thioureas can be prepared by treating 1,1'-thiocarbonyldiimidazole with the corresponding 2-amino-N,N'-dialkylaniline.^[2]

General Synthesis Procedure:

- A solution of the appropriate isothiocyanate is prepared in a suitable solvent (e.g., dry acetone).
- The corresponding amine, dissolved in the same solvent, is added dropwise to the isothiocyanate solution at room temperature.
- The reaction mixture is stirred for a specified period, often resulting in the precipitation of the thiourea derivative.
- The solid product is collected by filtration, washed with a solvent to remove any unreacted starting materials, and then dried under vacuum.^{[5][6]}

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or acetonitrile).

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[\[7\]](#)[\[8\]](#)[\[9\]](#)

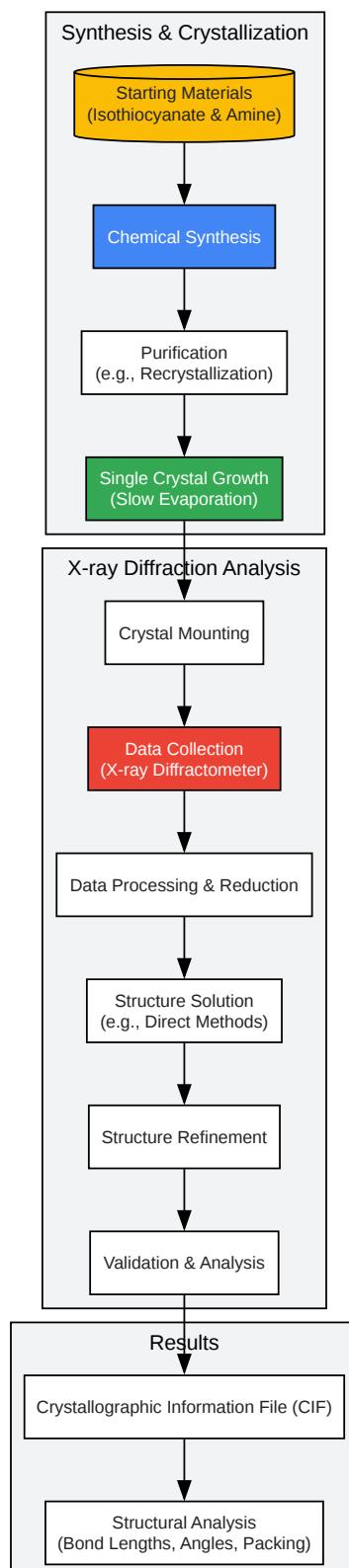
Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α), a goniometer, and a detector is used.[\[1\]](#)

Procedure:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in the X-ray beam and rotated. The diffraction pattern is recorded by the detector at various crystal orientations. Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms.[\[1\]](#)
- Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
- Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Workflow and Logical Relationships

The overall process of X-ray crystal structure analysis of N,N'-disubstituted thioureas can be visualized as a sequential workflow.

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Caption: Experimental workflow for the synthesis and crystal structure analysis of N,N'-disubstituted thioureas.

The structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships of N,N'-disubstituted thioureas, which is vital for their application in areas such as drug design and materials science. The presence of both hydrogen bond donors and acceptors in these molecules allows for the formation of complex hydrogen-bonding networks that dictate their solid-state properties.[\[1\]](#)

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